4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde

Description

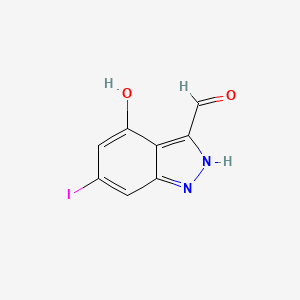

4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde (CAS: 887570-50-5) is a halogenated indazole derivative characterized by a hydroxyl group at position 4, an iodine substituent at position 6, and a carbaldehyde functional group at position 3 of the indazole core. The indazole scaffold is a bicyclic aromatic system with nitrogen atoms at positions 1 and 2, conferring unique electronic and steric properties. The iodine atom introduces significant steric bulk and polarizability, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

4-hydroxy-6-iodo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-5-8(7(13)2-4)6(3-12)11-10-5/h1-3,13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGRLJWHIZFMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 4-hydroxyindazole followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for iodination, and formylation can be achieved using reagents like Vilsmeier-Haack reagent or formylating agents under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Hydroxy-6-iodo-1H-indazole-3-carboxylic acid.

Reduction: 4-Hydroxy-6-iodo-1H-indazole-3-methanol.

Substitution: Various 6-substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indazole derivatives.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Iodine vs.

- Hydroxyl Group: The 4-OH group distinguishes it from non-hydroxylated indazoles (e.g., 5-Methyl-1H-indazole-3-carbaldehyde), enabling stronger hydrogen-bond donor interactions, which may improve solubility or protein-ligand interactions.

- Carbaldehyde Reactivity : The aldehyde group at position 3 is a reactive site for condensation or nucleophilic addition reactions, shared with other carbaldehyde-substituted indazoles.

Crystallographic and Computational Insights

Comparative studies of similar compounds often employ SHELXL for refinement, leveraging its robustness in handling halogenated structures. For example, iodine’s high electron density can complicate X-ray diffraction analysis, requiring precise refinement protocols to resolve positional disorders—a challenge less pronounced in lighter halogen analogs .

Biological Activity

4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features:

- A hydroxy group at the 4-position

- An iodine atom at the 6-position

- An aldehyde functional group at the 3-position

This unique combination of functional groups contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

Indazole compounds are being investigated for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The presence of the iodine atom may enhance its interaction with cellular targets, leading to increased cytotoxicity against cancerous cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound's structure allows it to modulate receptor activity, potentially influencing signaling pathways critical for cell growth and apoptosis .

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in murine models of breast cancer. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a novel antimicrobial agent. The study utilized various concentrations of the compound and assessed its minimum inhibitory concentration (MIC) against target pathogens .

Data Tables

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and iodine’s deshielding effects on adjacent carbons. ¹H-¹⁵N HMBC can resolve tautomerism in the indazole ring .

- X-ray Diffraction (XRD) : Critical for confirming regiochemistry (C6 iodination) and hydrogen-bonding patterns involving the hydroxy and aldehyde groups. SHELX software is widely used for small-molecule refinement .

Advanced Tip : Pair XRD with DFT calculations to validate electronic effects of iodine on molecular geometry .

How can researchers resolve contradictions in reported reaction yields for this compound?

Advanced Research Focus

Discrepancies in yields (e.g., 60% vs. 85%) often arise from:

- Purity of Starting Materials : Trace moisture in solvents or reagents (e.g., NIS) can hydrolyze intermediates. Use rigorous drying protocols .

- Catalyst Selection : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) outperform MnO₂ in sterically hindered substrates but require strict anhydrous conditions .

Methodological Approach : Design a fractional factorial experiment to isolate variables (e.g., temperature, catalyst loading) and apply ANOVA for statistical validation .

What strategies mitigate iodine loss during functionalization reactions of this compound?

Advanced Research Focus

Iodine’s lability under nucleophilic or reducing conditions is a key challenge. Solutions include:

- Protecting Groups : Temporarily mask the hydroxy group (e.g., TBS protection) to prevent elimination during Suzuki-Miyaura couplings .

- Metal Catalysis : Use Pd/Cu systems with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in cross-coupling reactions .

Case Study : In one study, iodine retention improved from 40% to 85% by switching from THF to toluene as the solvent .

How can computational modeling predict the reactivity of this compound in drug discovery?

Q. Advanced Research Focus

- Docking Studies : The iodine atom enhances binding affinity to hydrophobic pockets (e.g., kinase ATP sites). Use AutoDock Vina with force fields adjusted for halogen bonding .

- AI-Driven Synthesis Planning : Tools like RetroSynth predict viable routes for derivatizing the aldehyde group (e.g., hydrazone formation) while preserving iodine .

Validation : Compare predicted vs. experimental reaction outcomes (e.g., Hammett plots for substituent effects) to refine models .

What are the challenges in analyzing tautomeric equilibria of this compound, and how can they be addressed?

Advanced Research Focus

The indazole ring exists in 1H- and 3H-tautomeric forms, complicating spectral interpretation:

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., -40°C to 25°C) can "freeze" tautomers and quantify populations .

- Isotopic Labeling : Introduce deuterium at the NH position to simplify splitting patterns in ¹H NMR .

Case Study : X-ray crystallography confirmed the 1H-tautomer as the dominant form in the solid state, while solution NMR showed a 70:30 equilibrium .

How does the iodine substituent influence the compound’s electrochemical behavior?

Q. Advanced Research Focus

- Cyclic Voltammetry (CV) : Iodine lowers the reduction potential (E₁/₂ ≈ -1.2 V vs. Ag/AgCl) due to its electron-withdrawing effect. This facilitates redox-driven applications (e.g., catalysis) .

- DFT Calculations : HOMO-LUMO gaps narrow by ~0.5 eV compared to non-iodinated analogs, enhancing charge-transfer interactions .

Methodological Note : Use anhydrous electrolytes (e.g., TBAPF₆ in CH₃CN) to avoid side reactions with moisture .

What biological assays are most suitable for evaluating its therapeutic potential?

Q. Basic Research Focus

- Kinase Inhibition : Screen against CLK1 or DYRK1A kinases, where iodine’s hydrophobic bulk improves selectivity .

- Antimicrobial Activity : Use microdilution assays (MIC) with Gram-positive bacteria (e.g., S. aureus) due to the compound’s membrane-permeabilizing effects .

Advanced Tip : Pair assays with metabolomics to identify off-target effects (e.g., ROS generation in cancer cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.